(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide
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Overview
Description
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is a chiral compound with a cyclopropane ring substituted with two carboxamide groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach includes the cyclopropanation of alkenes using diazo compounds or ylides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the carboxamide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a substrate in enzymatic reactions. The pathways involved include coordination with metal ions and participation in redox reactions .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-cyclohexane-1,2-diamine: A chiral diamine used in asymmetric synthesis.
(1R,2R)-1,2-diphenylethane-1,2-diamine: Another chiral diamine with applications in catalysis.
Uniqueness
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide is unique due to its cyclopropane ring structure, which imparts significant strain and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
CAS No. |
920338-84-7 |
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Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxamide |
InChI |
InChI=1S/C7H12N2O2/c1-7(2)3(5(8)10)4(7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m0/s1 |
InChI Key |
BGSYEWIMGNKVQV-IMJSIDKUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)N)C(=O)N)C |
Canonical SMILES |
CC1(C(C1C(=O)N)C(=O)N)C |
Origin of Product |
United States |
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